4-[(3,5-DIMETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with appropriate aldehydes or ketones to form the intermediate Schiff base. This intermediate is then reacted with thiourea and substituted benzaldehydes under controlled conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent yield and quality. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amines or thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
- 4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carboxamide
Uniqueness
4-[(3,5-Dimethylphenyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-9-14(2)11-16(10-13)22-19-17(12-21)18(23-20(24-19)25-3)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMPXARXACZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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